N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiazole ring, and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C22H20FN5O4S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H20FN5O4S/c1-31-17-8-7-13(11-18(17)32-2)25-21(30)20(29)24-10-9-14-12-33-22-26-19(27-28(14)22)15-5-3-4-6-16(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
InChI Key |
LZZYWBOXJYQYJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactionsThe final step involves coupling the intermediate with 3,4-dimethoxyphenyl ethylenediamine under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole and thiazole rings are known to interact with biological macromolecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE
- N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE
Uniqueness
The uniqueness of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
